

Application Note: Generating and Characterizing an sqd1 Knockout Mutant

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Compound of Interest

Compound Name: SQDG

Cat. No.: B15565403

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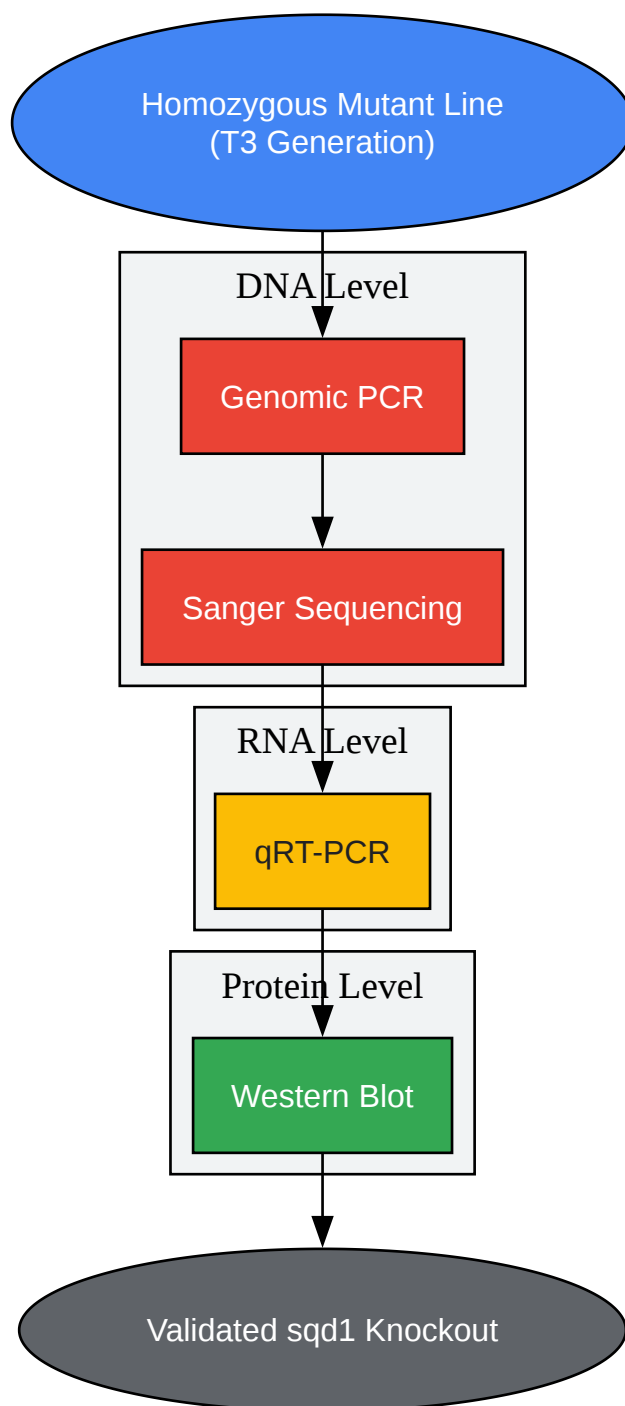
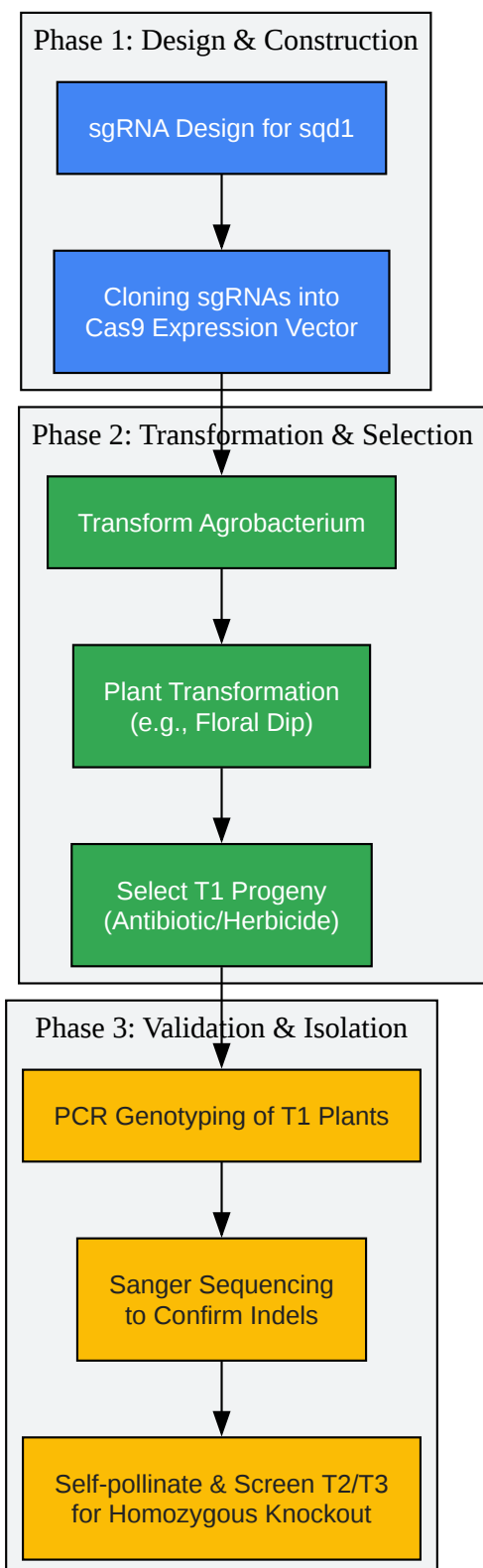
Audience: Researchers, scientists, and drug development professionals.

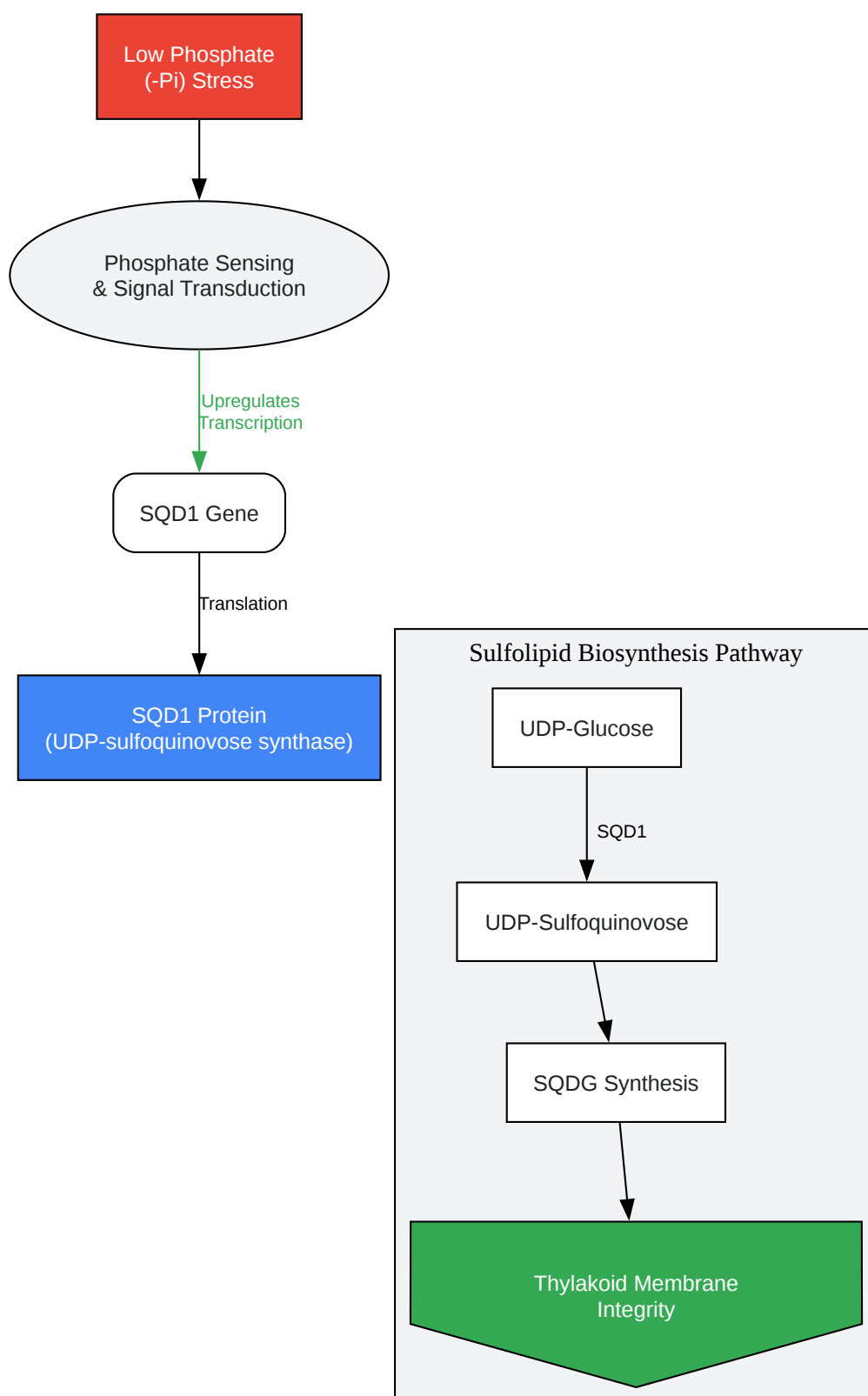
Introduction The gene SQD1 encodes the enzyme UDP-sulfoquinovose synthase, a key player in the biosynthesis of the sulfolipid sulfoquinovosyl diacylglycerol (**SQDG**).^{[1][2]} **SQDG** is a non-phosphorous anionic lipid found in the thylakoid membranes of chloroplasts in plants and photosynthetic bacteria.^[2] Research indicates that under conditions of phosphate limitation, plants increase their **SQDG** content, suggesting a mechanism to substitute for anionic phospholipids to maintain membrane integrity.^{[3][4]} The expression of SQD1 is correspondingly upregulated during phosphate deprivation.^{[1][3]} Creating and characterizing an sqd1 knockout mutant is a critical step to elucidate the precise physiological role of **SQDG** in stress responses, photosynthesis, and overall plant development. This document provides detailed protocols for generating an sqd1 knockout mutant using CRISPR-Cas9 technology and for its subsequent molecular and phenotypic characterization.

Section 1: Generation of the sqd1 Knockout Mutant via CRISPR-Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful tool for targeted gene editing.^[5] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's error-prone non-homologous end-joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and gene knockout.^{[5][6]}

Logical Workflow for sqd1 Knockout Generation





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